4-Hydroxypicolinic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

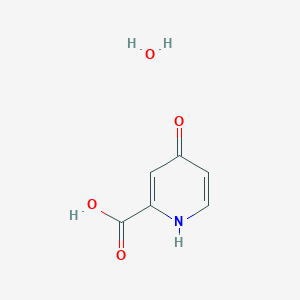

4-Hydroxypicolinic acid hydrate is an organic compound with the molecular formula C₆H₅NO₃. It is a derivative of pyridine with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is known for its chelating properties and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxypicolinic acid hydrate can be synthesized through several methods. One common method involves the oxidation of 4-methylpyridine using potassium permanganate (KMnO₄) as the oxidizing agent. The reaction is typically carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for higher yields and purity, and the product is typically obtained in crystalline form.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxypicolinic acid hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Various nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

Oxidation: 4-Pyridinecarboxaldehyde or 4-Pyridinecarboxylic acid.

Reduction: 4-Hydroxypicolinic alcohol.

Substitution: 4-Substituted picolinic acid derivatives.

Applications De Recherche Scientifique

4-Hydroxypicolinic acid hydrate is used in a wide range of scientific research applications:

Chemistry: It is used as a chelating agent in coordination chemistry to form complexes with metal ions.

Biology: It is studied for its potential role in biological systems, particularly in metal ion transport and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and antimicrobial agent.

Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-Hydroxypicolinic acid hydrate involves its ability to chelate metal ions. The hydroxyl and carboxylic acid groups coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport in biological systems. The compound’s ability to form complexes with metal ions also makes it useful in various industrial applications.

Comparaison Avec Des Composés Similaires

4-Hydroxypicolinic acid hydrate is similar to other hydroxypicolinic acids, such as 3-Hydroxypicolinic acid and 6-Hydroxypicolinic acid. it is unique in its specific chelation properties and the stability of its metal complexes. Other similar compounds include:

3-Hydroxypicolinic acid: Prefers zwitterionic forms and has different chelation behavior.

6-Hydroxypicolinic acid: Prefers keto forms and forms more stable complexes with certain metal ions.

Activité Biologique

4-Hydroxypicolinic acid hydrate (4-HPA) is a compound derived from picolinic acid, a pyridine derivative with notable biological properties. This article delves into the biological activity of 4-HPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Hydroxypicolinic acid (C6H5NO3) features a hydroxyl group at the 4-position of the pyridine ring. This structural characteristic contributes to its unique biological activities, including antimicrobial and anti-inflammatory effects. The hydrate form typically involves the association of water molecules with the compound, influencing its solubility and bioavailability.

Mechanisms of Biological Activity

1. Antimicrobial Activity

Research indicates that 4-HPA exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

2. Anti-inflammatory Effects

4-HPA has been observed to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, potentially through the downregulation of NF-κB signaling pathways.

3. Neuroprotective Properties

Emerging evidence suggests that 4-HPA may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, which could be beneficial in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities of this compound

| Activity | Pathway/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of 4-HPA against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an alternative therapeutic agent in treating resistant infections.

Case Study: Neuroprotection in Alzheimer's Models

In a preclinical study involving transgenic mice models for Alzheimer’s disease, administration of 4-HPA resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive functions as measured by the Morris water maze test. This suggests that 4-HPA may offer protective benefits in neurodegenerative contexts.

Propriétés

IUPAC Name |

4-oxo-1H-pyridine-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.H2O/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGSVQWDMUENFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.